molecular formula C7H8N2O2 B575601 3-Amino-5-hydroxybenzamide CAS No. 176442-22-1

3-Amino-5-hydroxybenzamide

Cat. No. B575601
CAS RN: 176442-22-1
M. Wt: 152.153
InChI Key: QZYPKVMAPRVKDG-UHFFFAOYSA-N
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Description

3-Amino-5-hydroxybenzamide, also known as 3-Amino-5-hydroxybenzoic acid, is a chemical compound with the molecular formula C7H8N2O2 . It has a molecular weight of 152.151 . It is used in research and development .


Synthesis Analysis

The biosynthesis of 3-amino-5-hydroxybenzoic acid (AHBA), the precursor of mC7N units in ansamycin and mitomycin antibiotics, involves a novel variant of the shikimate pathway . In this biosynthesis, genes for kanosamine formation have been recruited from other genomes to provide a nitrogenous precursor . Kanosamine is then phosphorylated and converted by common cellular enzymes into 1-deoxy-1-imino-erythrose 4-phosphate, the substrate for the formation of aminoDAHP . This is then converted via 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid into AHBA .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-hydroxybenzamide consists of a benzene ring substituted with an amine group at the 3rd position and a hydroxy group at the 5th position . The compound is a monohydroxybenzoate that is the conjugate base of 3-amino-5-hydroxybenzoic acid, obtained by deprotonation of the carboxy group .

Scientific Research Applications

  • Synthesis of Antimicrobials : 2-amino-N-hydroxybenzamide derivatives, which are structurally similar to 3-Amino-5-hydroxybenzamide, have been synthesized and shown to have antibacterial and antifungal activities (Mahesh et al., 2015).

  • Isolation from Marine Streptomyces : Compounds including 2-amino-3-hydroxybenzamide, closely related to 3-Amino-5-hydroxybenzamide, have been isolated from marine actinomycete Streptomyces sp. However, these compounds did not show significant activity against various cell lines and bacteria (Zhang et al., 2018).

  • DNA Damage and Repair : Studies have shown that 3-Aminobenzamide, a compound similar to 3-Amino-5-hydroxybenzamide, affects DNA repair processes. It has been used to study the toxicity of compounds that incorporate into DNA, affecting cell cycle and survival (Boorstein et al., 1987).

  • Chromosomal Aberrations : 3-Aminobenzamide has been studied for its effects on chromosome aberrations in human lymphocytes, indicating its potential impact on genetic stability (Zhang et al., 1993).

  • Role in Poly(ADP-ribose) Polymerase (PARP) Inhibition : 3-Aminobenzamide has been used to investigate its role in inhibiting PARP, a key enzyme in DNA repair and cell death pathways. It's been shown to have an anti-apoptotic effect in multiple organ damage scenarios, particularly in the context of gamma irradiation (El-Sheikh et al., 2018).

  • Antioxidant Activity : Amino-substituted benzamide derivatives, like 3-Amino-5-hydroxybenzamide, exhibit antioxidant properties. Their electrochemical behavior has been studied to understand their radical scavenging activities, crucial in various biological and pharmacological contexts (Jovanović et al., 2020).

  • Heterocyclic Chemistry Applications : 3-Amino-5-hydroxybenzamide has been used in synthesizing novel heterocyclic compounds like cyclic quaterbenzoxazole and -imidazole derivatives. These compounds represent new heterocyclic ring systems with potential applications in material science and pharmaceuticals (Tauer, 2002).

  • Biosynthesis of Rifamycin in Nocardia mediterranei : 3-Amino-5-hydroxybenzoic acid, structurally related to 3-Amino-5-hydroxybenzamide, has been identified as a precursor in the biosynthesis of ansamycins, a class of antibiotics including rifamycin (Ghisalba & Nüesch, 1981).

Safety and Hazards

The safety data sheet for 3-Hydroxybenzoic acid, a related compound, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment as required, wash thoroughly after handling, and avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

3-amino-5-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYPKVMAPRVKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665591
Record name 3-Amino-5-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

176442-22-1
Record name 3-Amino-5-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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